molecular formula C10H11BrO2 B3007549 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one CAS No. 52191-14-7

1-[2-(2-Bromoethoxy)phenyl]ethan-1-one

Cat. No.: B3007549
CAS No.: 52191-14-7
M. Wt: 243.1
InChI Key: BDCJLOGWIWITNO-UHFFFAOYSA-N
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Description

Research Significance and Context of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one

The primary significance of this compound in academic research lies in its utility as a key intermediate for the synthesis of seven-membered oxygen-containing heterocyclic compounds. Specifically, it is a precursor to 3,4-dihydro cdnsciencepub.combenzoxepin-5(2H)-ones, also known as homochromanones. cdnsciencepub.com These seven-membered ring systems are of interest to medicinal chemists and have been investigated for various potential therapeutic applications. cdnsciencepub.com

The synthesis of these compounds is achieved through an intramolecular cyclization of 2-(2-bromoethoxy)-acetophenones under basic conditions. cdnsciencepub.com This reaction, involving the formation of an enolate followed by intramolecular alkylation, provides an efficient route to these otherwise challenging-to-synthesize heterocyclic systems. cdnsciencepub.com

Scope of Academic Investigation on this compound

The academic investigation of this compound has predominantly focused on its synthesis and subsequent intramolecular reactions. A key area of study has been the optimization of the cyclization reaction to form homochromanones. Research has explored different basic conditions, such as the use of lithium diisopropylamide (LDA) or sodium hydride, to achieve high yields of the desired seven-membered ring product. cdnsciencepub.com

The general synthetic route to 2-(2-bromoethoxy)-acetophenones involves the reaction of a corresponding 2-hydroxyacetophenone (B1195853) with 1,2-dibromoethane (B42909). For instance, the synthesis of 2-(2-Bromoethoxy)-5-methylacetophenone has been reported from 2-hydroxy-5-methylacetophenone and 1,2-dibromoethane. cdnsciencepub.com A similar approach can be envisaged for the synthesis of the title compound from 2-hydroxyacetophenone.

The table below summarizes the reaction conditions and yields for the cyclization of various 2-(2-bromoethoxy)-acetophenones to their corresponding 3,4-dihydro cdnsciencepub.combenzoxepin-5(2H)-ones. cdnsciencepub.com

Starting MaterialBaseReaction TimeYield (%)
2-(2-Bromoethoxy)acetophenoneLDA/HMPA1 h85
2-(2-Bromoethoxy)acetophenoneNaH24 h80
2-(2-Bromoethoxy)-5-methylacetophenoneLDA/HMPA1 h90
2-(2-Bromoethoxy)-5-methylacetophenoneNaH24 h85

Beyond this specific application, the broader class of acetophenone (B1666503) derivatives has been investigated for a range of potential biological activities, including antibacterial properties. nih.govnih.gov While specific studies on the antimicrobial activity of this compound are not prevalent, the general interest in acetophenones as potential therapeutic agents provides a wider context for its importance. nih.gov

Historical Development of Related Chemical Entities in Synthetic Organic Chemistry

The study of this compound is built upon a long history of research into the synthesis and reactivity of acetophenone and its derivatives. Acetophenones are fundamental building blocks in organic chemistry, and methods for their synthesis and functionalization have been extensively developed.

The synthesis of α-bromo ketones, a key structural feature related to the reactivity of the bromoethoxy group, has been a subject of interest for many years. Various brominating agents and reaction conditions have been explored to achieve selective monobromination of acetophenones. asianpubs.org

Furthermore, the chemistry of 2-hydroxyacetophenone derivatives has been a rich area of investigation. These compounds serve as precursors for a wide array of heterocyclic compounds and have been utilized in the synthesis of chalcones, flavones, and other biologically relevant molecules. The development of methods for the alkylation of the hydroxyl group in 2-hydroxyacetophenones has been crucial for the synthesis of compounds like this compound.

The exploration of intramolecular reactions of substituted acetophenones has also been a significant area of research. For example, the Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives has been developed to synthesize polysubstituted indenes. nih.gov These historical developments in the chemistry of acetophenones have laid the groundwork for understanding the reactivity and synthetic potential of more complex derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-bromoethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJLOGWIWITNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 1 2 2 Bromoethoxy Phenyl Ethan 1 One

Established Synthetic Routes for 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one

Two primary retrosynthetic disconnections lead to the most common synthetic pathways for this compound. The first involves the bromination of a suitable phenyl ethan-1-one precursor, while the second relies on the Williamson ether synthesis to construct the bromoethoxy moiety.

This approach begins with a precursor such as 1-(2-ethoxyphenyl)ethan-1-one, where the ethoxy group is already present. The subsequent step is the selective bromination of the terminal methyl group of the ethoxy chain.

The bromination of acetophenone (B1666503) derivatives can be achieved using various brominating agents and solvent systems. For the selective bromination of the α-carbon of the ketone, reagents like N-Bromosuccinimide (NBS) are often employed to avoid aromatic ring bromination. asianpubs.org The reaction conditions, including solvent and temperature, are critical for achieving high yields and selectivity.

Commonly used solvents for such brominations include chlorinated hydrocarbons like dichloromethane (B109758) or polar aprotic solvents. smolecule.com The reaction temperature can be controlled to influence the reaction rate and minimize side products. For instance, some bromination reactions of phenyl alkyl ketones are conducted at room temperature (20 to 30 °C), while others may require heating to between 70 and 90 °C to facilitate the formation of the desired product. google.com The choice of solvent can also affect the reaction's efficiency; for example, polyethylene (B3416737) glycol (PEG-400) in water has been used for the mono-bromination of acetophenones with NBS under ultrasonic irradiation. asianpubs.org

Table 1: Solvent Systems and Conditions for Bromination of Acetophenone Derivatives

Brominating Agent Solvent System Temperature Reaction Time Reference
N-Bromosuccinimide (NBS) Dichloromethane Controlled Varies smolecule.com
N-Bromosuccinimide (NBS) PEG-400 / Water Ambient (Ultrasonic) Varies asianpubs.org
Pyridine hydrobromide perbromide Acetic Acid 90 °C 3 hours nih.gov
HBr/H₂O₂ Not specified 20-90 °C 0.5-15 hours google.com

Controlling the selectivity of bromination is crucial to prevent unwanted side reactions, such as bromination of the aromatic ring or multiple brominations (over-bromination). The ethoxy group on the precursor 1-(2-ethoxyphenyl)ethan-1-one is an activating group, which can make the aromatic ring susceptible to electrophilic substitution.

Several strategies can be employed to enhance selectivity:

Choice of Brominating Agent : Reagents like N-bromosuccinimide (NBS) are often preferred for benzylic or allylic bromination and can provide better selectivity compared to molecular bromine (Br₂). organic-chemistry.orgnih.gov The use of NBS can be initiated by light or a radical initiator, favoring substitution on the alkyl chain over the aromatic ring. gla.ac.uk

Reaction Temperature : Lowering the reaction temperature can often increase the selectivity of the reaction, disfavoring the formation of thermodynamically stable but undesired products. nih.gov

Catalysts : Zeolites and other catalysts can be used to direct the bromination to a specific position, often favoring the para-position on the aromatic ring, which in this case would be an undesired side reaction. researchgate.netgoogle.com Therefore, catalyst choice is critical.

Stoichiometry : Careful control of the stoichiometry, typically using a slight excess of the brominating agent, can help drive the reaction to completion while minimizing the chance of di-bromination. nih.gov

For activated aromatic compounds, the use of mild brominating systems, such as ammonium (B1175870) bromide with an oxidant like Oxone, can provide good yields without the need for a catalyst. organic-chemistry.org

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. wikipedia.orgbyjus.com This approach involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would involve a hydroxy-substituted aromatic ketone reacting with 1,2-dibromoethane (B42909).

The starting material for this synthetic route is a hydroxy-substituted phenylethanone, specifically 1-(2-hydroxyphenyl)ethan-1-one. This precursor contains the necessary hydroxyl group that can be deprotonated to form a nucleophilic phenoxide.

This phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The other bromine atom on the 1,2-dibromoethane remains intact on the resulting ether product, yielding the target bromoethoxy moiety. This method is effective for forming both symmetrical and asymmetrical ethers. byjus.com

The success of the Williamson ether synthesis is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Base and Solvent : A base is required to deprotonate the hydroxyl group of the precursor to form the more nucleophilic alkoxide or phenoxide. Common bases include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). wvu.edunih.govpnu.ac.ir The choice of solvent is also important; acetone (B3395972) is frequently used in conjunction with K₂CO₃. nih.govresearchgate.net The combination of K₂CO₃ in acetone provides a heterogeneous mixture where the reaction proceeds effectively. nih.govpnu.ac.ir Alternatively, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) can be used. masterorganicchemistry.comnih.gov

Temperature and Reaction Time : The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. wvu.edu Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates. wikipedia.orgresearchgate.net

Table 2: Reaction Conditions for Williamson Ether Synthesis

Base Solvent Temperature Typical Substrates Reference
K₂CO₃ Acetone Reflux / 60°C Phenols, Alcohols nih.govpnu.ac.irresearchgate.net
NaOH Ethanol / Water Reflux Phenols, Alcohols wvu.educhegg.com
NaH DMF / THF Room Temp - Elevated Alcohols masterorganicchemistry.comnih.gov

This synthetic strategy offers a reliable method for constructing the desired bromoethoxy linkage on the aromatic ring.

Industrial Production Methodologies for this compound

On an industrial scale, the synthesis of this compound is most efficiently achieved through the Williamson ether synthesis. This long-standing and reliable method provides a direct and high-yielding route to the target molecule. wikipedia.org The primary pathway involves the reaction of a phenoxide ion with a suitable alkyl halide. wikipedia.orgbyjus.com

The preferred industrial methodology commences with 2'-hydroxyacetophenone (B8834), a readily available and cost-effective starting material. google.comresearchgate.net The phenolic hydroxyl group is first deprotonated using a base to form the corresponding phenoxide ion. In industrial settings, inorganic bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are favored due to their low cost and effectiveness. byjus.comgold-chemistry.org The resulting phenoxide then acts as a nucleophile, attacking 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

The use of 1,2-dibromoethane is strategic as it serves as both the two-carbon linker and the source of the bromine atom in the final product. One bromine atom acts as a leaving group during the etherification, while the other remains in the molecule. To favor the desired mono-alkylation product and minimize the formation of dialkylated byproducts, reaction conditions are carefully controlled. This typically involves using an excess of 1,2-dibromoethane. chemspider.com

The choice of solvent is critical for industrial applications. Polar aprotic solvents like acetone, acetonitrile, or N,N-dimethylformamide (DMF) are often employed as they effectively solvate the cation of the phenoxide salt while not significantly solvating the nucleophilic anion, thereby accelerating the rate of the SN2 reaction. byjus.comjk-sci.com Phase-transfer catalysis is also a common technique in industrial synthesis to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. byjus.com The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate. byjus.com

ParameterTypical ConditionRationale
Starting Material2'-HydroxyacetophenoneCommercially available and cost-effective precursor. google.com
Alkylating Agent1,2-DibromoethaneProvides the bromoethoxy moiety in a single step. chemspider.com
BasePotassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Efficiently deprotonates the phenol; low cost. byjus.comgold-chemistry.org
SolventAcetone, Acetonitrile, or DMFPolar aprotic solvents enhance SN2 reaction rates. byjus.comjk-sci.com
Temperature50-100 °CProvides sufficient energy to overcome the activation barrier. byjus.com
YieldHigh (typically >80%)The Williamson ether synthesis is a high-yielding reaction. byjus.com

Mechanistic Studies of this compound Synthesis

Understanding the underlying mechanisms of the key chemical transformations is essential for optimizing the synthesis of this compound. The formation of this molecule hinges on two fundamental reaction types: bromination and etherification.

Elucidation of Reaction Pathways and Transition States in Bromination

While the most direct industrial route introduces the bromoethoxy group using 1,2-dibromoethane, an alternative synthetic strategy involves the initial synthesis of 1-[2-(2-hydroxyethoxy)phenyl]ethanone, followed by the bromination of the terminal hydroxyl group. The mechanism of this bromination step is a classic example of nucleophilic substitution at a primary alcohol.

A common and effective reagent for this transformation is phosphorus tribromide (PBr3). commonorganicchemistry.combyjus.com The reaction proceeds through a two-step SN2 mechanism. vedantu.comorgosolver.com

Step 1: Activation of the Hydroxyl Group The reaction begins with the oxygen atom of the alcohol's hydroxyl group acting as a nucleophile and attacking the electrophilic phosphorus atom of PBr3. vedantu.comyoutube.com This initial step forms a protonated dibromophosphite intermediate, effectively converting the hydroxyl group—a poor leaving group—into a much better one. vedantu.commasterorganicchemistry.com

Step 2: Nucleophilic Substitution A bromide ion (Br⁻), which may have been displaced in the first step or is present from the PBr3 reagent, then acts as a nucleophile. vedantu.com It performs a "backside attack" on the carbon atom bonded to the activated oxygen. orgosolver.commasterorganicchemistry.com This is a concerted SN2 displacement where the C-O bond breaks as the new C-Br bond forms. spcmc.ac.in

The transition state for this SN2 step involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. spcmc.ac.inmasterorganicchemistry.com The incoming bromide nucleophile and the departing dibromophosphite leaving group are positioned 180° apart from each other. masterorganicchemistry.com The remaining three groups on the carbon atom lie in a plane. This specific geometry leads to an inversion of configuration if the carbon center is chiral, although in the case of 1-[2-(2-hydroxyethoxy)phenyl]ethanone, the carbon undergoing substitution is achiral. The final products are the desired this compound and phosphorous acid (H3PO3). vedantu.com

StageDescriptionKey Intermediates/States
ActivationThe alcohol's oxygen atom attacks the phosphorus of PBr₃, making the -OH a good leaving group. vedantu.comProtonated dibromophosphite intermediate
Transition StateA pentacoordinate carbon with partial bonds to both the incoming Br⁻ and the outgoing leaving group. spcmc.ac.inTrigonal bipyramidal geometry
SubstitutionA bromide ion performs a backside attack on the carbon, displacing the activated oxygen group. orgosolver.comAlkyl bromide product, Phosphorous acid byproduct

Kinetic and Thermodynamic Aspects of Etherification Reactions

The primary synthetic route to this compound relies on the Williamson ether synthesis, an SN2 reaction between the 2-acetylphenoxide ion and 1,2-dibromoethane. wikipedia.orgorganicchemistrytutor.com

Kinetics: The kinetics of the Williamson ether synthesis are characteristic of an SN2 reaction. The reaction is bimolecular, meaning its rate depends on the concentration of both the nucleophile (the phenoxide) and the electrophile (the alkyl halide). wikipedia.orgspcmc.ac.in

Rate Law: Rate = k[RO⁻][R'X]

The rate constant, k, is influenced by several factors:

Nucleophile: The nucleophilicity of the 2-acetylphenoxide is slightly reduced by the electron-withdrawing nature of the ortho-acetyl group, but it remains a potent nucleophile.

Substrate: 1,2-dibromoethane is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance, allowing for an efficient backside attack by the nucleophile. masterorganicchemistry.comyoutube.com Tertiary or even secondary alkyl halides would be more prone to E2 elimination, a competing side reaction. jk-sci.commasterorganicchemistry.com

Leaving Group: The bromide ion is an excellent leaving group, which facilitates the reaction. masterorganicchemistry.com

Solvent: As mentioned, polar aprotic solvents (e.g., DMSO, DMF) are preferred because they accelerate the reaction rate by solvating the counter-ion of the alkoxide but not the nucleophile itself, leaving it more available to react. jk-sci.comresearchgate.net

Thermodynamics: The Williamson ether synthesis is generally a thermodynamically favorable process. The formation of a stable ether (C-O bond) and a salt byproduct (e.g., KBr or NaBr) from a phenoxide and an alkyl halide is typically an exothermic reaction (negative enthalpy change, ΔH). The breaking of the C-Br bond and the O-H bond (in the initial acid-base step) is energetically outweighed by the formation of the strong C-O ether bond, the O-H bond in water (if NaOH is used), and the stable ionic lattice of the salt byproduct.

Thermodynamic ParameterValue/SignExplanation
Enthalpy (ΔH)Negative (Exothermic)Formation of a stable C-O ether bond and a salt lattice is energetically favorable.
Entropy (ΔS)Slightly negative to positiveTwo reactant molecules form two product molecules, so the change is small. Precipitation of the salt byproduct can increase overall entropy.
Gibbs Free Energy (ΔG)NegativeThe reaction is spontaneous and product-favored under typical reaction conditions. pearson.com

Reactivity Profiles and Reaction Mechanisms of 1 2 2 Bromoethoxy Phenyl Ethan 1 One

Nucleophilic Substitution Reactions of the Bromoethoxy Moiety in 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one

The bromoethoxy group in this compound is a primary alkyl halide. This structure is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism due to the low steric hindrance at the primary carbon. byjus.com The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it an attractive target for electron-rich nucleophiles. The ether oxygen atom in the bromoethoxy chain may also influence the reaction rate through inductive effects.

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with the primary alkyl bromide of this compound to form new carbon-nitrogen bonds. docbrown.infolibretexts.org The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. docbrown.infochemguide.co.uk

The initial product of this reaction is an ammonium (B1175870) salt. A second equivalent of the amine or another base present in the reaction mixture is required to deprotonate this intermediate, yielding the final neutral amine product. chemguide.co.uksavemyexams.com A common challenge in this reaction is over-alkylation, as the newly formed amine product can also act as a nucleophile and react with another molecule of the starting halide. chemguide.co.uk To favor the formation of the desired monosubstituted product, a large excess of the initial amine nucleophile is often employed. savemyexams.com

NucleophileReagent ExampleProduct StructureProduct Name
AmmoniaNH₃1-[2-(2-Aminoethoxy)phenyl]ethan-1-one
Primary AmineCH₃CH₂NH₂ (Ethylamine)1-{2-[2-(Ethylamino)ethoxy]phenyl}ethan-1-one
Secondary Amine(CH₃)₂NH (Dimethylamine)1-{2-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one

Sulfur-based nucleophiles, particularly thiols (R-SH) and their conjugate bases, thiolates (RS⁻), are highly effective for displacing the bromide in this compound. researchgate.net Thiolates are excellent nucleophiles and readily participate in SN2 reactions to form thioethers. researchgate.netnih.gov The reaction proceeds via a concerted mechanism where the thiolate attacks the carbon atom bonded to bromine, resulting in the formation of a carbon-sulfur bond and the expulsion of the bromide ion. rsc.org

The high nucleophilicity of thiols allows these reactions to proceed efficiently under mild conditions, often simply by combining the alkyl halide with the thiol in the presence of a non-nucleophilic base to generate the more reactive thiolate in situ.

NucleophileReagent ExampleProduct StructureProduct Name
ThiolCH₃CH₂SH (Ethanethiol)1-{2-[2-(Ethylthio)ethoxy]phenyl}ethan-1-one
ThiolC₆H₅SH (Thiophenol)1-{2-[2-(Phenylthio)ethoxy]phenyl}ethan-1-one
SulfideNa₂SBis({2-[2-(acetyl)phenoxy]ethyl})sulfane

Oxygen-centered nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), can effectively displace the bromide ion to form ethers and alcohols, respectively. byjus.com The reaction of this compound with an alkoxide, such as sodium methoxide, proceeds via an SN2 pathway to yield the corresponding ether. Similarly, hydrolysis with a hydroxide source, like aqueous sodium hydroxide, results in the formation of the alcohol 1-[2-(2-hydroxyethoxy)phenyl]ethan-1-one. nih.gov

While SN2 reactions are generally favored for primary alkyl halides, the competing E2 elimination pathway can occur, especially when using sterically bulky or strongly basic nucleophiles at elevated temperatures. byjus.com However, for simple alkoxides and hydroxide, substitution is the predominant reaction pathway.

NucleophileReagent ExampleProduct StructureProduct Name
HydroxideNaOH (aq)1-[2-(2-Hydroxyethoxy)phenyl]ethan-1-one
AlkoxideNaOCH₃ (Sodium methoxide)1-[2-(2-Methoxyethoxy)phenyl]ethan-1-one
CarboxylateCH₃COONa (Sodium acetate)2-[2-(Acetyl)phenoxy]ethyl acetate

The stereochemical outcome of a nucleophilic substitution reaction is dictated by the operative mechanism, either SN1 or SN2. masterorganicchemistry.com The bromoethoxy moiety of this compound is a primary alkyl halide, which strongly favors the SN2 pathway. byjus.comchemicalnote.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). khanacademy.org This concerted process leads to a predictable inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com Although the carbon bearing the bromine in the target molecule is achiral, understanding this stereochemical principle is fundamental.

The SN1 mechanism , in contrast, is a two-step process that proceeds through a planar carbocation intermediate. chemicalnote.comyoutube.com The nucleophile can attack this flat intermediate from either face, typically leading to a mixture of products with both retention and inversion of configuration, often resulting in racemization if the starting material was optically active. masterorganicchemistry.comchemicalnote.com This pathway is favored for tertiary substrates and is not a significant pathway for the primary halide in this compound. chemicalnote.com

FeatureSN1 MechanismSN2 Mechanism
Substrate Structure Favored for 3° > 2° alkyl halidesFavored for 1° > 2° alkyl halides
Kinetics Unimolecular (Rate = k[Substrate]) chemicalnote.comBimolecular (Rate = k[Substrate][Nucleophile]) chemicalnote.com
Reaction Steps Two steps (Carbocation intermediate) youtube.comOne step (Concerted) youtube.com
Stereochemistry Racemization (mixture of inversion and retention) masterorganicchemistry.comchemicalnote.comInversion of configuration masterorganicchemistry.comkhanacademy.org
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Favored by polar protic solvents khanacademy.orgFavored by polar aprotic solvents khanacademy.org

Carbonyl Group Transformations in this compound

The ketone functional group in this compound is another key site for chemical modification. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles, particularly hydride reagents used in reduction reactions.

The reduction of the ketone group to a secondary alcohol, 1-[2-(2-bromoethoxy)phenyl]ethan-1-ol, is a common and useful transformation. This is typically achieved using complex metal hydrides that act as a source of the hydride ion (H⁻). libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones. masterorganicchemistry.comumn.edu It is less reactive than other hydrides and can be safely used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk The reaction involves the nucleophilic addition of a hydride from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the alcohol. masterorganicchemistry.comyoutube.com NaBH₄'s selectivity is a key advantage, as it will not reduce more stable functional groups like esters or amides, nor will it typically affect the alkyl halide moiety under standard conditions. libretexts.orgmasterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful and less selective reducing agent. umn.edubyjus.com It readily reduces ketones to secondary alcohols but will also reduce a wide array of other carbonyl-containing functional groups, including esters, carboxylic acids, and amides. libretexts.orgbyjus.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), with a separate, careful aqueous workup step to quench the reaction and protonate the alkoxide intermediate. libretexts.orgbyjus.com

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective umn.eduStrong and non-selective umn.edu
Reduces Aldehydes, Ketones masterorganicchemistry.comAldehydes, Ketones, Esters, Carboxylic Acids, Amides, etc. byjus.com
Solvents Protic (e.g., Methanol, Ethanol) chemguide.co.ukAprotic (e.g., Diethyl ether, THF) byjus.com
Workup Often accomplished by the solvent; sometimes mild acid is added libretexts.orgSeparate, careful addition of water/acid is required byjus.com

Aromatic Ring Reactivity and Substituent Effects on this compound

The reactivity of the phenyl ring towards electrophilic aromatic substitution (EAS) is influenced by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the 2-bromoethoxy group (-OCH₂CH₂Br). These groups exert competing effects on the activation of the ring and the direction of incoming electrophiles. byjus.comuci.edu

Electrophilic Aromatic Substitution Potentials

An electrophilic aromatic substitution reaction involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. scienceinfo.commasterorganicchemistry.com The rate and position of this substitution are dictated by the substituents already present on the ring. The this compound molecule has both an activating and a deactivating group, leading to a nuanced reactivity profile.

Influence of the Ethoxy Group on Aromatic Ring Activation/Deactivation and Reactivity

The two substituents have opposing electronic effects:

Acetyl Group (-COCH₃): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. cognitoedu.orgwikipedia.org

2-Bromoethoxy Group (-OCH₂CH₂Br): The key feature is the oxygen atom bonded directly to the ring. This oxygen atom is strongly activating and an ortho, para-director. It donates electron density to the ring via a strong resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). wikipedia.orgorganicchemistrytutor.com

When an activating and a deactivating group are present, the activating group's directing effect generally dominates. In this molecule, the powerful ortho, para-directing influence of the bromoethoxy group will determine the position of substitution.

The substituents are located at positions 1 and 2 of the phenyl ring. The activating bromoethoxy group at position 1 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The deactivating acetyl group at position 2 directs to position 4 and 6 (which are meta to it). Therefore, the directing effects of both groups are cooperative, strongly favoring substitution at positions 4 and 6. Position 4 is generally favored over position 6 due to reduced steric hindrance.

SubstituentPositionElectronic EffectRing ActivityDirecting InfluenceFavored Positions for Substitution
-OCH₂CH₂Br1+M > -I (Donating)ActivatingOrtho, Para4, 6
-COCH₃2-M, -I (Withdrawing)DeactivatingMeta4, 6

Advanced Coupling Reactions and Skeletal Rearrangements Involving this compound

The functional groups within this compound allow for its participation in various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.

McMurry Coupling Reaction Applications in Synthesis of Analogs

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. wikipedia.orgchem-station.comscribd.com This reaction is highly applicable to the carbonyl group of this compound for creating novel analogs.

Homocoupling: Reacting this compound with itself under McMurry conditions (e.g., TiCl₄/Zn) would yield a symmetrical alkene, 1,2-bis[2-(2-bromoethoxy)phenyl]-1,2-dimethylethene. This creates a larger, dimeric structure.

Cross-Coupling: A more versatile application is the cross-coupling with a different ketone or aldehyde. rsc.org For instance, reacting this compound with propiophenone (B1677668) could yield a series of unsymmetrical triarylethene analogs. Research has shown that ketones bearing a bromoethoxy group can successfully undergo this reaction, demonstrating its functional group tolerance. rsc.org This approach is valuable for synthesizing structurally diverse compounds, such as potential pharmaceutical agents. nih.gov

The general mechanism involves single-electron transfer from the low-valent titanium to the carbonyl groups, formation of a pinacolate-titanium complex, and subsequent deoxygenation to yield the alkene. wikipedia.orgorganic-chemistry.org

Other Carbon-Carbon Bond Forming Reactions

The structure of this compound presents other opportunities for carbon-carbon bond formation.

Aldol (B89426) Reaction: The acetyl group possesses acidic α-protons on its methyl group. In the presence of a base, an enolate can be formed, which can act as a nucleophile. wikipedia.orgmagritek.com This enolate can then attack the carbonyl group of another molecule. A self-condensation would lead to a β-hydroxy ketone dimer. More synthetically useful is a crossed or mixed aldol reaction, particularly a Claisen-Schmidt condensation, where this compound is reacted with an aldehyde that has no α-hydrogens (e.g., benzaldehyde). libretexts.org This reaction would produce an α,β-unsaturated ketone, a valuable synthetic intermediate. libretexts.org

Alkylation via the Bromoethoxy Group: The primary bromide in the side chain is an electrophilic site susceptible to nucleophilic attack. It can react with various carbon nucleophiles, such as enolates or organometallic reagents, to form a new carbon-carbon bond, effectively extending the side chain. For example, reaction with sodium cyanide would introduce a nitrile group, which can be further elaborated. scribd.com

Potential C-C Bond Forming Reactions
Reaction TypeReactive SitePotential PartnerProduct Class
McMurry HomocouplingCarbonylSelfSymmetrical Alkene
McMurry Cross-CouplingCarbonylAnother Ketone/AldehydeUnsymmetrical Alkene
Aldol Condensation (Claisen-Schmidt)α-Carbon (Methyl)Aromatic Aldehydeα,β-Unsaturated Ketone
Nucleophilic AlkylationBromoethyl GroupCarbon Nucleophile (e.g., Enolate, Cyanide)Extended Side-Chain Product

Applications of 1 2 2 Bromoethoxy Phenyl Ethan 1 One As a Synthetic Intermediate

Precursor for Complex Organic Molecule Synthesis

The dual reactivity of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one enables its use as a foundational unit in the synthesis of intricate organic molecules. The presence of both an electrophilic carbon (in the bromoethoxy group) and a nucleophilic center (which can be formed at the carbon alpha to the ketone) within the same molecule allows for efficient intramolecular cyclization strategies.

Building Blocks for Heterocyclic Scaffolds

A significant application of this compound and related 2-(2-bromoethoxy)acetophenones is in the synthesis of medium-sized, oxygen-containing heterocyclic scaffolds. Through intramolecular alkylation, these precursors can be transformed into seven-membered ring systems.

Under basic conditions, such as the use of lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), 2-(2-bromoethoxy)acetophenones are converted into 3,4-dihydrobenzoxepin-5(2H)-ones, also known as homochromanones, in high yields. This reaction proceeds via the formation of an enolate at the carbon adjacent to the carbonyl group, which then acts as a nucleophile, attacking the electrophilic carbon of the bromoethoxy side chain and displacing the bromide ion to close the ring. This synthetic route provides an efficient method for creating the benzoxepine (B8326511) core structure, which is present in various natural products and pharmacologically active molecules.

Reaction Data: Cyclization to Heterocyclic Scaffolds

Starting Material Class Reagents/Conditions Product Class Yield
2-(2-Bromoethoxy)-acetophenones Lithium diisopropylamide (LDA) or Sodium hydride (NaH) in THF 3,4-Dihydrobenzoxepin-5(2H)-ones (Homochromanones) High

Advanced Intermediates for Polyfunctional Compounds

Polyfunctional compounds are molecules that contain two or more functional groups. The chemical behavior of one functional group can be significantly influenced by the presence of others, which is a central concept in synthetic design. The compound this compound is itself a polyfunctional molecule, containing ketone, ether, and alkyl halide functionalities.

Its utility lies in its role as an advanced intermediate to generate more complex polyfunctional structures. For example, the synthesis of 3,4-dihydrobenzoxepin-5(2H)-ones from this compound results in a product that retains a ketone and incorporates the ether linkage into a new heterocyclic ring. This product can then serve as a sophisticated building block for further chemical modifications, allowing for the introduction of additional functional groups and the construction of elaborate molecular frameworks.

Role in the Synthesis of Biologically Active Compounds

While the reactivity of this compound makes it a potentially useful intermediate for synthesizing various biologically active molecules, specific applications in the synthesis of certain classes of compounds are not extensively documented in the scientific literature.

Precursors for Indole-Derived Analogs

A review of available scientific literature does not provide specific examples of this compound being utilized as a direct precursor for the synthesis of indole-derived analogs.

Intermediates in Nitric Oxide-Releasing Indomethacin (B1671933) Derivatives

Based on a review of published synthetic routes, there is no direct evidence of this compound serving as an intermediate in the synthesis of nitric oxide-releasing indomethacin derivatives.

Application in Unnatural Amino Acid Synthesis for Protein Labeling

Following a comprehensive search of peer-reviewed scientific journals and chemical databases, no specific examples or documented applications of This compound as a synthetic intermediate for the creation of unnatural amino acids intended for protein labeling were identified. This field of research primarily utilizes other precursors for constructing amino acids with bioorthogonal functionalities. ncsu.eduanu.edu.auspringernature.comnih.govnih.gov

Synthesis of Caged Calcium Compounds with Two-Photon Absorption Properties

A thorough literature survey did not yield any specific instances of This compound being used in the synthesis of caged calcium compounds, including those designed with two-photon absorption properties. The synthesis of such chelators typically involves the modification of foundational structures like BAPTA or EGTA with photoremovable groups, and the literature does not indicate that the subject compound is a common intermediate in these synthetic pathways. nih.govmdpi.comnih.gov

Development of Specialized Reagents and Probes utilizing this compound

This compound , also known as 2'-(2-Bromoethoxy)acetophenone, serves as a valuable precursor for the synthesis of seven-membered oxygen-containing heterocyclic compounds. Specifically, it is utilized in the formation of the 3,4-dihydro ncsu.edubenzoxepin-5(2H)-one scaffold, a structure of interest in medicinal chemistry.

This transformation is achieved through an intramolecular cyclization via enolate alkylation. The reaction involves treating This compound with a strong base, which deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide to form the new heterocyclic ring.

Table 1. Cyclization of 2-(2-Bromoethoxy)acetophenones to Homochromanones
Starting MaterialBase / ConditionsProductYieldReference
This compoundLithium diisopropylamide (LDA), Hexamethylphosphoramide (HMPA), Tetrahydrofuran (THF)3,4-Dihydro ncsu.edubenzoxepin-5(2H)-oneHigh researchgate.net
This compoundSodium hydride (NaH), Tetrahydrofuran (THF)3,4-Dihydro ncsu.edubenzoxepin-5(2H)-oneHigh researchgate.net

The resulting product, 3,4-dihydro ncsu.edubenzoxepin-5(2H)-one (also known as homochromanone), serves as a key structural motif that can be further modified to develop a range of specialized reagents and probes for biological and chemical research. thieme-connect.delookchem.com

Computational and Theoretical Investigations of 1 2 2 Bromoethoxy Phenyl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. Despite its utility, specific DFT studies on 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one are not found in the surveyed literature. Such studies, were they available, would provide valuable insights into the molecule's properties.

A DFT-based geometry optimization would theoretically determine the most stable three-dimensional arrangement of atoms in this compound. This process involves finding the minimum energy conformation of the molecule. Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the HOMO and LUMO energy levels and their spatial distribution would elucidate the regions of the molecule most likely to participate in electron donation and acceptance.

A hypothetical data table for such an analysis would look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are valuable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. Without specific calculations for this compound, a detailed MEP analysis cannot be provided.

Global quantum chemical descriptors are derived from the electronic structure of a molecule and provide quantitative measures of its reactivity and stability. These include parameters like electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors are calculated from the HOMO and LUMO energies.

A hypothetical data table for these descriptors would be:

DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Global Softness (S)1/(2η)Data not available

Ab initio methods are computationally intensive calculations based on first principles, without the use of experimental data for parameterization. They can provide highly accurate results for smaller molecules. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio methods. They are particularly useful for larger molecules where ab initio calculations are computationally prohibitive. A survey of the literature did not yield any studies that have applied either ab initio or semi-empirical methods to determine the electronic properties of this compound.

Density Functional Theory (DFT) Studies on this compound

Spectroscopic Property Predictions and Correlations for this compound

Computational chemistry offers powerful tools to predict and interpret the spectroscopic data of molecules like this compound, providing insights that complement experimental findings.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical vibrational spectroscopy is instrumental in assigning the various vibrational modes of a molecule. For this compound, density functional theory (DFT) calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would be the standard approach. These calculations would yield the harmonic vibrational frequencies, which are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors.

The resulting data would allow for a detailed assignment of the calculated vibrational frequencies to specific molecular motions, such as the C=O stretching of the ethanone (B97240) group, the C-O-C stretching of the ether linkage, the C-Br stretching of the bromoethyl group, and the various aromatic C-H and C-C vibrations of the phenyl ring. A simulated infrared (IR) and Raman spectrum could then be generated, providing a theoretical benchmark for experimental spectra.

Table 1: Hypothetical Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OStretching~1680-1700
Aromatic C=CStretching~1580-1600
C-O-CAsymmetric Stretching~1220-1260
C-BrStretching~600-680

Note: The values in this table are illustrative and based on typical frequency ranges for these functional groups. Actual computational results would provide more precise predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Technique)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. These calculations are typically performed at the same level of theory used for geometry optimization.

The predicted chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS), would aid in the assignment of experimental NMR signals. This would be particularly useful for resolving ambiguities in the complex aromatic region of the ¹H spectrum and for the definitive assignment of the quaternary carbons in the ¹³C spectrum.

Table 2: Predicted vs. Experimental Chemical Shifts (Illustrative)

AtomPredicted δ (ppm)Experimental δ (ppm)
Carbonyl C~198(Value)
Aromatic CH~115-135(Value)
O-CH₂~70(Value)
Br-CH₂~35(Value)

Note: This table structure demonstrates how predicted data would be compared with experimental findings.

UV-Vis Spectroscopy and Electronic Transition Characterization (TD-DFT)

Time-dependent density functional theory (TD-DFT) is the workhorse method for simulating the electronic absorption spectra (UV-Vis) of organic molecules. For this compound, TD-DFT calculations would predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

This analysis would reveal the key molecular orbitals involved in the electronic excitations, such as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The character of these transitions (e.g., n→π* or π→π*) could be determined, providing a deeper understanding of the molecule's photophysical properties. The simulated spectrum would show the absorption maxima (λ_max) which could be directly compared to experimental data.

Reaction Mechanism Elucidation through Computational Modeling of this compound

Computational modeling can provide invaluable insights into the reaction mechanisms involving this compound, mapping out the energetic landscape of potential reaction pathways.

Transition State Characterization for Key Reaction Pathways

For any proposed reaction of this compound, such as intramolecular cyclization or nucleophilic substitution, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry represents the highest energy point along the reaction coordinate.

By characterizing the TS, including its geometry and vibrational frequencies (which should exhibit a single imaginary frequency corresponding to the reaction coordinate), chemists can gain a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Reaction Energetics and Reaction Pathway Analysis

This analysis allows for the comparison of different possible reaction pathways. The pathway with the lowest activation energy is typically the kinetically favored one. Such computational studies can predict the feasibility of a reaction and guide the design of experiments to favor a desired product.

Lack of Specific Computational Data for this compound Prevents In-Depth Theoretical Analysis

Despite a thorough search for computational and theoretical investigations, no specific studies focusing on the conformational analysis, molecular dynamics, rotational barriers, or intermolecular interactions of this compound could be identified in the public domain. Consequently, the generation of a detailed article with specific research findings and data tables, as per the requested outline, is not possible at this time.

The scientific literature contains numerous computational studies on related acetophenone (B1666503) derivatives. For instance, theoretical studies have explored the effects of bromine substitution directly on the phenyl ring of acetophenone and the conformational preferences of various other alkoxy-acetophenones. These studies utilize methods such as Density Functional Theory (DFT) to calculate optimized structures, thermodynamic properties, and vibrational frequencies. Furthermore, molecular dynamics simulations are a common tool to investigate the conformational landscape and intermolecular interactions of molecules in different solvent environments.

However, the specific structural and electronic features of the 2-(2-bromoethoxy) substituent in this compound—namely the ether linkage and the terminal bromine atom on the ethyl group—would significantly influence its conformational freedom, rotational energy barriers, and non-covalent interactions. Extrapolating findings from other, structurally different molecules would not provide a scientifically accurate or reliable analysis for the target compound and would be purely speculative.

A detailed computational investigation of this compound would be required to provide the specific data requested. Such a study would involve:

Conformational Analysis: To identify the most stable three-dimensional arrangements of the molecule by systematically rotating the flexible dihedral angles, particularly around the C-O and C-C bonds of the bromoethoxy side chain and the bond connecting it to the phenyl ring.

Molecular Dynamics Simulations: To simulate the movement of the molecule over time in different solvents, providing insight into its dynamic behavior, conformational flexibility, and how it interacts with surrounding solvent molecules.

Calculation of Rotational Barriers: To determine the energy required to rotate around specific chemical bonds, which is crucial for understanding the molecule's flexibility and the rate of interconversion between different conformations.

Analysis of Intermolecular Interactions: To characterize the non-covalent forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that would govern the molecule's behavior in condensed phases.

Without dedicated research providing this data, any article on the computational and theoretical investigations of this compound would lack the necessary factual basis and detailed findings.

Derivatization and Functionalization Strategies of 1 2 2 Bromoethoxy Phenyl Ethan 1 One

Modification of the Carbonyl Functionality in 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one

The ketone carbonyl group is a primary site for nucleophilic addition and oxidation reactions, enabling its conversion into a variety of other functional groups.

The carbonyl group can be readily transformed into secondary or tertiary alcohols. Reduction of the ketone, typically with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, would yield the corresponding secondary alcohol, 1-[2-(2-bromoethoxy)phenyl]ethanol.

Further reaction with organometallic reagents, such as Grignard reagents (R-MgX), facilitates the formation of tertiary alcohols by adding an alkyl or aryl group to the carbonyl carbon. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com This method allows for the introduction of a wide range of substituents at the benzylic position.

Grignard Reagent (R-MgX)Product NameProduct Structure
Methylmagnesium bromide (CH₃MgBr)2-[2-(2-Bromoethoxy)phenyl]propan-2-olStructure of 2-[2-(2-Bromoethoxy)phenyl]propan-2-ol
Ethylmagnesium bromide (CH₃CH₂MgBr)3-[2-(2-Bromoethoxy)phenyl]pentan-3-olStructure of 3-[2-(2-Bromoethoxy)phenyl]pentan-3-ol
Phenylmagnesium bromide (C₆H₅MgBr)1-[2-(2-Bromoethoxy)phenyl]-1-phenylethanolStructure of 1-[2-(2-Bromoethoxy)phenyl]-1-phenylethanol
Table 1: Examples of Tertiary Alcohols Synthesized from this compound via Grignard Reaction.

The secondary alcohol formed from reduction can be further derivatized to ethers through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The methyl ketone structure of this compound allows for its conversion to carboxylic acid derivatives through two principal reactions.

The Haloform Reaction involves treating the methyl ketone with a halogen (such as bromine or iodine) in the presence of a strong base like sodium hydroxide (B78521). byjus.comwikipedia.org This reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the trihalomethyl group. masterorganicchemistry.com The final products are 2-(2-bromoethoxy)benzoic acid (after acidification) and a haloform (e.g., bromoform, CHBr₃). wikipedia.org This reaction serves as a method to convert the acetyl group into a carboxyl group. wikipedia.org

The Baeyer-Villiger Oxidation provides a pathway to convert the ketone into an ester. wikipedia.org This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. libretexts.org The regioselectivity of the insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The general order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the 2-(2-bromoethoxy)phenyl group and the methyl group. Due to the higher migratory aptitude of the phenyl group compared to the methyl group, the oxygen atom is inserted between the carbonyl carbon and the aromatic ring, yielding 2-(2-bromoethoxy)phenyl acetate. organic-chemistry.org

Transformations Involving the Bromoethoxy Group of this compound

The 2-bromoethoxy side chain features a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions.

The bromine atom can be readily displaced by a wide range of nucleophiles in a bimolecular nucleophilic substitution (Sₙ2) reaction. chemguide.co.uk This allows for the introduction of various functional groups containing heteroatoms such as oxygen, nitrogen, and sulfur. This versatility is key to synthesizing a library of derivatives from a single precursor.

NucleophileReagent ExampleProduct ClassResulting Moiety
HydroxideNaOH (aq)Alcohol-OCH₂CH₂OH
AlkoxideNaOCH₃Ether-OCH₂CH₂OCH₃
AmineNH₃, RNH₂, R₂NHAmine-OCH₂CH₂NH₂, -OCH₂CH₂NHR, -OCH₂CH₂NR₂
Azide (B81097)NaN₃Azide-OCH₂CH₂N₃
ThiolateNaSRSulfide-OCH₂CH₂SR
CyanideNaCNNitrile-OCH₂CH₂CN
Table 2: Products from Nucleophilic Substitution on the Bromoethoxy Group.

The presence of both a nucleophilic center (or a potential one) and an electrophilic center in the same molecule allows for intramolecular cyclization reactions. For this compound, the most prominent example is the formation of a seven-membered heterocyclic ring.

In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH), a proton can be abstracted from the α-carbon of the ketone, generating an enolate. This enolate is a potent intramolecular nucleophile that can attack the electrophilic carbon of the bromoethoxy chain, displacing the bromide ion. This intramolecular Sₙ2 reaction results in the formation of 3,4-dihydro-2H-benzo[b] byjus.comwikipedia.orgoxepin-5-one, a seven-membered ring ketone.

Strategies for Aromatic Ring Functionalization of this compound

The benzene (B151609) ring can undergo electrophilic aromatic substitution (SₑAr) to introduce additional substituents. wikipedia.org The regiochemical outcome of this substitution is governed by the directing effects of the two existing substituents: the acetyl group (-COCH₃) and the bromoethoxy group (-OCH₂CH₂Br).

The acetyl group is an electron-withdrawing group and is therefore deactivating and a meta-director. Conversely, the alkoxy group is an electron-donating group, making it activating and an ortho, para-director. wikipedia.org When both an activating and a deactivating group are present, the activating group's directing effect typically dominates the reaction's regioselectivity.

The positions ortho to the alkoxy group are C1 and C3, and the para position is C5.

Position 1: Already substituted with the acetyl group.

Position 3: Ortho to the activating alkoxy group but also ortho to the deactivating acetyl group. This position is sterically hindered.

Position 5: Para to the activating alkoxy group and meta to the deactivating acetyl group.

Therefore, electrophilic substitution is strongly favored at the C5 position, which is both electronically activated and sterically accessible.

ReactionReagentsElectrophile (E⁺)Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺1-[2-(2-Bromoethoxy)-5-nitrophenyl]ethan-1-one
BrominationBr₂ / FeBr₃Br⁺1-[5-Bromo-2-(2-bromoethoxy)phenyl]ethan-1-one
Friedel-Crafts AcylationCH₃COCl / AlCl₃CH₃CO⁺1-[5-Acetyl-2-(2-bromoethoxy)phenyl]ethan-1-one
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution.

Introduction of Additional Substituents on the Phenyl Ring

The introduction of new functional groups onto the phenyl ring of this compound is predominantly governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the ortho-alkoxy group (-OCH2CH2Br) and the acetyl group (-COCH3).

The alkoxy group is an activating substituent and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen lone pairs, which increases the electron density at the positions ortho and para to the alkoxy group, making them more susceptible to electrophilic attack. Conversely, the acetyl group is a deactivating substituent and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

The interplay of these opposing directing effects determines the position of substitution. In the case of this compound, the positions ortho and para to the activating alkoxy group are positions 3, 5, and 1 (relative to the acetyl group at position 1). The positions meta to the deactivating acetyl group are positions 3 and 5. Therefore, electrophilic substitution is strongly favored at the 3- and 5-positions, which are activated by the alkoxy group and are also the meta positions relative to the acetyl group.

Nitration:

Nitration is a classic example of electrophilic aromatic substitution. Studies on analogous electron-rich disubstituted acetophenones have shown that nitration can lead to a mixture of products, with substitution occurring at the positions activated by the electron-donating group. For instance, the nitration of 2,4-dimethoxyacetophenone under various conditions has been shown to yield products where the nitro group is introduced at positions ortho and para to the methoxy (B1213986) groups. researchgate.net While specific studies on the nitration of this compound are not extensively documented, it is anticipated that nitration would primarily yield 1-[2-(2-bromoethoxy)-5-nitrophenyl]ethan-1-one and 1-[2-(2-bromoethoxy)-3-nitrophenyl]ethan-1-one.

Halogenation:

Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution reaction. Similar to nitration, the position of halogenation on the phenyl ring of this compound would be directed to the 3- and 5-positions. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr3 for bromination or AlCl3 for chlorination, to generate a more potent electrophile.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are versatile methods for forming new carbon-carbon bonds on an aromatic ring. However, the deactivating effect of the acetyl group can make these reactions challenging for this compound. The strongly deactivating nature of the acetyl group often requires harsher reaction conditions or more potent Lewis acid catalysts. When successful, the alkyl or acyl group would be directed to the 3- and 5-positions.

Alteration of Aromatic Ring Electron Density and Reactivity

The electron density and reactivity of the phenyl ring in this compound can be strategically altered by modifying the existing substituents or by introducing new ones with specific electronic properties.

Modification of the Acetyl Group:

The deactivating and meta-directing acetyl group significantly influences the reactivity of the aromatic ring. Chemical transformations of the acetyl group can profoundly alter this influence. For example, reduction of the ketone to a secondary alcohol would transform the acetyl group into a 2-hydroxyethyl group. This new group is significantly less deactivating and can alter the directing effects in subsequent electrophilic aromatic substitution reactions. Further transformation, such as conversion to an alkyl group via Clemmensen or Wolff-Kishner reduction, would result in an activating, ortho, para-directing group, thereby increasing the electron density and reactivity of the phenyl ring and redirecting subsequent substitutions.

Modification of the 2-Bromoethoxy Group:

The 2-bromoethoxy group, while being an ortho, para-director, also possesses a reactive bromine atom that can be displaced through nucleophilic substitution. Replacing the bromine with other functional groups can fine-tune the electronic properties of the alkoxy substituent. For instance, substitution with an azide group (N3) followed by reduction to an amine (NH2) would introduce a strongly activating amino group, significantly increasing the electron density of the phenyl ring and enhancing its reactivity towards electrophiles.

Introduction of Electron-Donating or Electron-Withdrawing Groups:

The introduction of additional substituents, as discussed in the previous section, is the most direct way to alter the electron density and reactivity of the aromatic ring. The strategic placement of strong electron-donating groups (e.g., -NH2, -OH, -OCH3) at the 3- or 5-positions would further activate the ring towards electrophilic attack. Conversely, the introduction of strong electron-withdrawing groups (e.g., -NO2, -CN, -SO3H) at these positions would further deactivate the ring, making subsequent electrophilic substitutions more difficult. This ability to modulate the electronic properties of the aromatic ring is crucial for the design and synthesis of new derivatives with tailored chemical and physical characteristics.

Future Research Directions and Perspectives for 1 2 2 Bromoethoxy Phenyl Ethan 1 One

Emerging Synthetic Methodologies for its Preparation and Functionalization

Future research into 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one is likely to focus on optimizing its synthesis and exploring its utility as a scaffold for creating new chemical entities.

Preparation: The classical synthesis of this compound involves the Williamson ether synthesis, starting from 2'-hydroxyacetophenone (B8834) and 1,2-dibromoethane (B42909). While effective, this method can be enhanced by emerging technologies to improve efficiency, yield, and sustainability. Future methodologies could include:

Microwave-Assisted Synthesis: To dramatically reduce reaction times and potentially increase yields.

Flow Chemistry: For continuous, scalable, and highly controlled production with improved safety profiles.

Phase-Transfer Catalysis: To enhance the reaction rate and efficiency between the aqueous and organic phases, minimizing the need for harsh solvents.

Functionalization: The true potential of this compound lies in its capacity for diverse functionalization. The molecule possesses three primary reactive sites: the terminal bromine, the acetyl group, and the aromatic ring.

Terminal Bromine: The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide array of functional groups through reaction with various nucleophiles. A key research direction would be the development of a chemical library based on this scaffold.

Acetyl Group: The α-protons of the acetyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles. Furthermore, the carbonyl group itself can undergo reactions such as reduction, Grignard addition, or Wittig reactions.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the ortho-alkoxy and meta-acetyl groups present an interesting case for studying regioselectivity in reactions like nitration, halogenation, and Friedel-Crafts acylation.

Table 1: Proposed Functionalization Strategies and Research Goals
Reactive SiteProposed Reaction TypePotential ReagentsFuture Research Goal
Terminal BromineNucleophilic Substitution (SN2)Azides, Amines, Thiols, CarboxylatesCreation of diverse chemical libraries for screening
Acetyl Group (α-Carbon)Enolate Alkylation/AcylationAlkyl halides, Acyl chloridesSynthesis of complex ketone derivatives
Acetyl Group (Carbonyl)Reduction / Grignard ReactionNaBH4, Organomagnesium halidesGeneration of alcohol and tertiary alcohol derivatives
Aromatic RingElectrophilic SubstitutionHNO3/H2SO4, Br2/FeBr3Study of regioselectivity and synthesis of substituted aromatics

Novel Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a promising candidate for applications in materials science and polymer chemistry, areas where its potential is largely untapped.

Polymer Chemistry: The terminal bromine atom is a key feature that can be exploited in polymer synthesis.

Initiator for Controlled Radical Polymerization: The alkyl bromide can serve as an efficient initiator for techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and narrow dispersity. The acetophenone (B1666503) moiety would thus be located at one end of every polymer chain, imparting its specific chemical properties to the entire macromolecule.

Chain-End Functionalization: It can be used to introduce a photoreactive acetophenone group at the end of a polymer chain, enabling post-polymerization modifications or the development of photo-crosslinkable materials.

Materials Science: The phenacyl group, a core component of the acetophenone structure, is known for its photoreactivity. nih.gov This property opens avenues for its use in advanced materials.

Photo-cleavable Linkers: The molecule could be incorporated as a photo-cleavable linker onto surfaces or within hydrogels. Upon irradiation with UV light, the linker would break, releasing attached molecules or changing the material's properties in a spatially controlled manner.

Organic Electronics: The aromatic and carbonyl functionalities suggest that derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable structural modifications to enhance conjugation and charge transport properties.

Advanced Mechanistic Insights into its Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its rational application in synthesis.

Intramolecular Cyclization: One of the most compelling areas for future mechanistic study is its potential for intramolecular cyclization. Under basic conditions, the enolate of the acetyl group could act as an internal nucleophile, attacking the carbon bearing the bromine. This process could lead to the formation of a seven-membered ring, a 3,4-dihydro nih.govbenzoxepin-5(2H)-one. researchgate.net Detailed computational and experimental studies could elucidate the kinetics and thermodynamics of this cyclization, explore the potential for forming other ring sizes, and determine the stereochemical outcomes.

Acid-Catalyzed Ether Cleavage: The aryl ether bond is generally stable but can be cleaved under harsh acidic conditions, such as with HBr or HI. libretexts.org A mechanistic investigation would explore the competition between the cleavage of the aryl-oxygen bond versus the alkyl-oxygen bond and the subsequent reactions of the bromoethoxy group under these conditions.

Photochemical Reactivity: The phenacyl moiety suggests a rich photochemistry. nih.gov Future research could explore the Norrish Type I and Type II photoreactions of this molecule. Understanding how the bromoethoxy substituent influences the excited state reactivity of the acetophenone chromophore could lead to the design of novel photoinitiators or photoprotecting groups.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The convergence of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) offers powerful new tools for accelerating discovery. For a versatile scaffold like this compound, these computational approaches can guide future research efforts.

Predictive Modeling: ML models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, can be trained on data from derivatives of this compound. These models could predict key properties such as:

Reactivity of the terminal bromine with different nucleophiles.

Solubility and thermal stability of resulting polymers.

Potential biological activity of functionalized derivatives.

Synthesis Planning: Retrosynthesis AI algorithms can propose novel and efficient synthetic pathways to complex target molecules starting from this compound. This can help chemists navigate complex synthetic challenges and identify more sustainable or cost-effective routes.

De Novo Design: Generative AI models can design novel molecules based on the this compound framework. By providing the model with desired property criteria (e.g., high thermal stability for a polymer, specific absorption wavelength for a photosensitive material), these algorithms can generate new candidate structures that are optimized for a specific application, significantly broadening the accessible chemical space.

Table 2: Application of AI/ML in Future Research
AI/ML ApplicationSpecific Goal for this compoundPotential Impact
Predictive Modeling (QSPR/QSAR)Predicting the initiation efficiency for ATRP with various monomers.Accelerated discovery of optimal initiators for specific polymers.
Retrosynthesis PlanningProposing synthetic routes to novel heterocyclic compounds via intramolecular cyclization.Efficient synthesis of complex, high-value molecules.
De Novo Generative DesignDesigning new photo-cleavable linkers with tailored absorption maxima and cleavage quantum yields.Creation of next-generation smart materials for biology and lithography.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one with high purity and yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or substitution reactions. For example, starting from 2-(2-bromoethoxy)benzene, acetylation can be achieved using acetyl chloride in the presence of Lewis acids like AlCl₃. Alternatively, nucleophilic substitution of pre-acylated intermediates (e.g., 2-hydroxyacetophenone derivatives) with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF) may yield the target compound . Optimization should focus on solvent selection (e.g., dichloromethane for Friedel-Crafts), temperature (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ketone carbonyl appears at ~200–210 ppm in ¹³C NMR. The bromoethoxy group shows a triplet for -CH₂Br (δ ~3.6–4.0 ppm) and a quartet for -OCH₂- (δ ~4.3–4.6 ppm) in ¹H NMR .
  • IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ketone, while C-Br stretches appear at ~500–600 cm⁻¹ .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths (C-Br: ~1.9 Å) and dihedral angles between the ethoxy and phenyl groups, ensuring structural accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoethoxy group in cross-coupling reactions?

  • Methodological Answer : The bromoethoxy moiety acts as a leaving group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Density functional theory (DFT) calculations reveal that the electron-withdrawing ketone group polarizes the C-Br bond, lowering the activation energy for oxidative addition to Pd(0). Experimental validation involves monitoring reaction kinetics under varying conditions (e.g., ligand screening with PPh₃ vs. XPhos) and characterizing intermediates via ESI-MS .

Q. How does the electronic environment of the aromatic ring influence nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-deficient ring (due to the ketone’s inductive effect) facilitates NAS. For example, amination with NH₃/NaNH₂ in DMSO at 80°C proceeds via a Meisenheimer intermediate. Hammett substituent constants (σ⁺) correlate with reaction rates—meta-substitution by bromoethoxy increases σ⁺, accelerating NAS compared to para-substituted analogs. Competitive experiments with isotopic labeling (e.g., ¹⁵NH₃) and in situ FTIR track intermediate formation .

Q. What strategies mitigate competing side reactions during photochemical cyclization of this compound?

  • Methodological Answer : Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition or radical-mediated pathways. Side reactions (e.g., debromination) are minimized by:
  • Using triplet sensitizers (acetone) to favor cyclization over homolytic cleavage .
  • Optimizing solvent polarity (acetonitrile > toluene) to stabilize charge-transfer intermediates.
  • Quenching reactive oxygen species with ascorbic acid. LC-MS and GC-MS analysis identifies byproducts (e.g., dibenzofuran derivatives) for pathway elucidation .

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